CY5.5-COOH chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C40H42N2O2 |

|---|---|

Poids moléculaire |

582.8 g/mol |

Nom IUPAC |

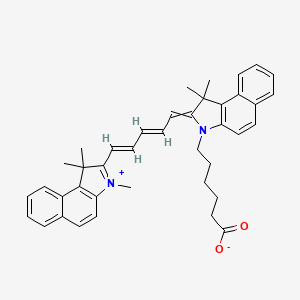

6-[1,1-dimethyl-2-[(2E,4E)-5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]hexanoate |

InChI |

InChI=1S/C40H42N2O2/c1-39(2)34(41(5)32-25-23-28-16-11-13-18-30(28)37(32)39)20-8-6-9-21-35-40(3,4)38-31-19-14-12-17-29(31)24-26-33(38)42(35)27-15-7-10-22-36(43)44/h6,8-9,11-14,16-21,23-26H,7,10,15,22,27H2,1-5H3 |

Clé InChI |

MQFHWNVLHOOSOL-UHFFFAOYSA-N |

SMILES isomérique |

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)/C=C/C=C/C=C4C(C5=C(N4CCCCCC(=O)[O-])C=CC6=CC=CC=C65)(C)C)C |

SMILES canonique |

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC=CC=C4C(C5=C(N4CCCCCC(=O)[O-])C=CC6=CC=CC=C65)(C)C)C |

Origine du produit |

United States |

Foundational & Exploratory

Unveiling the Spectral Fingerprint of CY5.5-COOH Chloride: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the core spectral characteristics of CY5.5-COOH chloride, a near-infrared (NIR) cyanine (B1664457) dye. Tailored for researchers, scientists, and professionals in drug development, this document details the dye's spectral properties, outlines comprehensive experimental protocols for their characterization, and illustrates relevant applications and workflows.

Cyanine5.5 (Cy5.5) dyes are instrumental in various bioimaging and diagnostic applications due to their fluorescence emission in the near-infrared window (700-900 nm), which allows for deep tissue penetration and minimizes autofluorescence from biological samples. The carboxylic acid derivative, CY5.5-COOH, offers a versatile platform for bioconjugation, enabling the labeling of proteins, antibodies, and other biomolecules.

Core Spectral Characteristics

The spectral properties of this compound are paramount for its effective application. These characteristics, including absorption and emission maxima, molar extinction coefficient, and quantum yield, are summarized below. It is important to note that these values can exhibit slight variations depending on the solvent and local chemical environment.

| Spectral Characteristic | Reported Value | Solvent/Conditions |

| Absorption Maximum (λabs) | ~673-684 nm | Varies (e.g., DMSO, DMF, DCM)[1] |

| 650 nm | Not specified[2][3] | |

| Emission Maximum (λem) | ~707-710 nm | Varies (e.g., DMSO, DMF, DCM)[1][2][3] |

| Molar Extinction Coefficient (ε) | 209,000 cm-1M-1 | Not specified[1] |

| 198,000 L⋅mol⁻¹·cm⁻¹ | Not specified[4] | |

| Fluorescence Quantum Yield (Φ) | 0.20 | Not specified[1] |

Experimental Protocols

Accurate characterization of this compound's spectral properties is crucial for quantitative applications. The following protocols provide a framework for these measurements.

Measurement of Absorbance and Emission Spectra

This protocol outlines the procedure for determining the wavelengths of maximum absorbance and fluorescence emission.

Materials:

-

This compound

-

Spectroscopic grade solvent (e.g., Dimethyl sulfoxide (B87167) - DMSO)

-

UV-Vis spectrophotometer

-

Spectrofluorometer

-

1 cm path length quartz cuvettes

Procedure:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in the chosen solvent (e.g., 1 mg/mL in DMSO). Protect the solution from light.

-

Working Solution Preparation: Dilute the stock solution to a concentration that yields an absorbance maximum between 0.5 and 0.8 to ensure linearity.

-

Absorbance Spectrum Acquisition:

-

Use the pure solvent to blank the spectrophotometer.

-

Record the absorbance spectrum of the working solution across a relevant wavelength range (e.g., 500-800 nm).

-

Identify the wavelength of maximum absorbance (λabs).

-

-

Emission Spectrum Acquisition:

-

Using the same working solution, excite the sample at its λabs in a spectrofluorometer.

-

Record the emission spectrum, scanning a wavelength range that is longer than the excitation wavelength (e.g., 680-850 nm).

-

Identify the wavelength of maximum emission (λem).

-

Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε) is a measure of how strongly a substance absorbs light at a given wavelength and is determined using the Beer-Lambert law (A = εlc).

Procedure:

-

Prepare a dilution series: From the stock solution, prepare a series of at least five dilutions of known concentrations.

-

Measure absorbance: For each dilution, measure the absorbance at the λabs determined previously.

-

Plot data: Plot the absorbance values against their corresponding molar concentrations.

-

Calculate ε: The slope of the resulting linear regression is the molar extinction coefficient (in M-1cm-1), assuming a 1 cm path length.

Measurement of Fluorescence Quantum Yield

The fluorescence quantum yield (Φ) is the ratio of photons emitted to photons absorbed. It is often determined relative to a standard with a known quantum yield.

Procedure:

-

Select a standard: Choose a fluorescent standard with absorption and emission properties in a similar spectral region to this compound (e.g., Cresyl Violet).

-

Prepare solutions: Prepare a series of dilutions for both the this compound and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Measure absorbance and fluorescence: For each solution, measure the absorbance at the chosen excitation wavelength and record the integrated fluorescence intensity (the area under the emission curve).

-

Plot data: For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance.

-

Calculate quantum yield: The quantum yield of the this compound (Φx) can be calculated using the following equation: Φx = Φstd * (Gradx / Gradstd) * (nx2 / nstd2) where Φstd is the quantum yield of the standard, Grad is the gradient from the plot of integrated fluorescence intensity versus absorbance, and n is the refractive index of the solvent.

Visualizing Workflows and Applications

Diagrams created using the DOT language provide clear visual representations of experimental processes and potential applications in signaling pathway analysis.

Caption: Experimental workflow for characterizing the spectral properties of this compound.

Caption: Example signaling pathway visualization using a CY5.5-labeled ligand.

References

CY5.5-COOH Chloride: A Comprehensive Technical Guide to its Spectroscopic Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

CY5.5-COOH chloride is a near-infrared (NIR) fluorescent dye belonging to the cyanine (B1664457) family, renowned for its applications in bio-imaging and diagnostics.[1] Its carboxylic acid functional group allows for covalent conjugation to various biomolecules, such as proteins, peptides, and antibodies, enabling their visualization and tracking in biological systems. This guide provides an in-depth overview of the spectral characteristics of this compound, detailed experimental protocols for its use, and workflows for common applications.

Core Properties of this compound

This compound exhibits a narrow absorption spectrum and high sensitivity, making it a stable and reliable fluorescent probe.[1][2] The key quantitative spectral and physical properties are summarized in the table below. It is important to note that the exact excitation and emission maxima can vary slightly depending on the solvent environment and the molecule to which the dye is conjugated.

| Property | Value | Reference |

| Excitation Maximum (λex) | ~650 - 684 nm | [2][3][4] |

| Emission Maximum (λem) | ~694 - 710 nm | [2][4][5] |

| Molar Extinction Coefficient (ε) | ~198,000 - 250,000 M⁻¹cm⁻¹ | [3][4][5] |

| Fluorescence Quantum Yield (Φ) | ~0.2 | [3][4] |

| Molecular Weight | 619.23 g/mol | [4] |

| Solubility | Soluble in organic solvents (DMSO, DMF) | [3][5] |

Experimental Protocols

Determination of Excitation and Emission Spectra

This protocol outlines the general procedure for measuring the fluorescence spectra of this compound using a spectrofluorometer.

Materials:

-

This compound

-

Spectroscopy-grade solvent (e.g., methanol (B129727) or DMSO)

-

Quartz cuvettes

-

Spectrofluorometer

Procedure:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., 1 mg/mL in DMSO).

-

Working Solution Preparation: Dilute the stock solution in the desired solvent to a final concentration that yields an absorbance between 0.05 and 0.1 at the absorption maximum to avoid inner filter effects.

-

Excitation Spectrum Measurement:

-

Set the emission wavelength to the expected maximum (e.g., 710 nm).

-

Scan a range of excitation wavelengths (e.g., 550 nm to 700 nm).

-

The wavelength at which the highest fluorescence intensity is recorded is the excitation maximum (λex).

-

-

Emission Spectrum Measurement:

-

Set the excitation wavelength to the determined excitation maximum (λex).

-

Scan a range of emission wavelengths (e.g., 680 nm to 800 nm).

-

The wavelength at which the highest fluorescence intensity is recorded is the emission maximum (λem).

-

Bioconjugation of CY5.5-COOH to a Protein

This protocol describes the labeling of a protein with this compound via the formation of an amide bond. This requires the activation of the carboxylic acid group.

Materials:

-

This compound

-

Protein to be labeled (in an amine-free buffer, e.g., PBS)

-

N-Hydroxysuccinimide (NHS)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Anhydrous DMSO or DMF

-

Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.0-8.5)

-

Purification column (e.g., spin column or size-exclusion chromatography column)

Procedure:

-

Dye Activation:

-

Dissolve this compound, NHS, and EDC in anhydrous DMSO or DMF. A typical molar ratio is 1:1.2:1.2 (Dye:NHS:EDC).

-

Allow the reaction to proceed for 15-30 minutes at room temperature to form the NHS ester.

-

-

Protein Labeling:

-

Dissolve the protein in the reaction buffer at a suitable concentration (e.g., 1-5 mg/mL).

-

Add the activated CY5.5-NHS ester solution to the protein solution. The molar ratio of dye to protein should be optimized for the specific application, but a starting point of 5-10 fold molar excess of the dye is common.

-

Incubate the reaction for 1-2 hours at room temperature, protected from light.

-

-

Purification:

-

Remove the unreacted dye and byproducts by passing the reaction mixture through a purification column.

-

For spin columns, follow the manufacturer's protocol. Briefly, equilibrate the column with the desired storage buffer, load the sample, and centrifuge to collect the labeled protein.[6]

-

For size-exclusion chromatography, elute the labeled protein with a suitable buffer, collecting fractions and monitoring the absorbance at both 280 nm (for protein) and the excitation maximum of the dye (e.g., 675 nm).

-

Purification of CY5.5-Labeled Peptides by HPLC

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a standard method for purifying labeled peptides.[7]

Materials:

-

Crude CY5.5-labeled peptide

-

RP-HPLC system with a C18 column

-

Solvent A: 0.1% Trifluoroacetic acid (TFA) in water

-

Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

-

Lyophilizer

Procedure:

-

Sample Preparation: Dissolve the crude labeled peptide in a small volume of Solvent A.

-

HPLC Separation:

-

Equilibrate the C18 column with Solvent A.

-

Inject the sample onto the column.

-

Elute the peptide using a linear gradient of increasing Solvent B concentration (e.g., 5% to 95% Solvent B over 30 minutes).

-

Monitor the elution profile at both 220 nm (for the peptide backbone) and the absorption maximum of CY5.5 (e.g., 675 nm).

-

-

Fraction Collection and Analysis: Collect fractions corresponding to the major peak that absorbs at both wavelengths. Analyze the purity of the collected fractions by analytical HPLC and mass spectrometry.

-

Lyophilization: Pool the pure fractions and freeze-dry to obtain the purified CY5.5-labeled peptide as a powder.

Cellular Imaging with CY5.5-Labeled Biomolecules

This protocol provides a general workflow for imaging cells labeled with a CY5.5-conjugated probe.

Materials:

-

Cells of interest cultured on a suitable imaging dish or slide

-

CY5.5-labeled biomolecule (e.g., antibody, peptide)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope equipped with appropriate filters for CY5.5 (e.g., excitation filter ~640 nm, emission filter ~680 nm).[8]

Procedure:

-

Cell Preparation: Culture cells to the desired confluency.

-

Labeling:

-

Dilute the CY5.5-labeled biomolecule to the desired concentration in cell culture medium.

-

Remove the existing medium from the cells and add the labeling solution.

-

Incubate the cells for a sufficient time to allow for binding of the probe (this will vary depending on the specific biomolecule and target).

-

-

Washing: Remove the labeling solution and wash the cells 2-3 times with PBS to remove unbound probe and reduce background fluorescence.

-

Imaging:

-

Add fresh cell culture medium or an appropriate imaging buffer to the cells.

-

Place the sample on the fluorescence microscope.

-

Excite the sample using a light source appropriate for CY5.5 and collect the emitted fluorescence through the corresponding emission filter.

-

Acquire images using a sensitive camera. To minimize phototoxicity, use the lowest possible excitation power and exposure time that provides a good signal-to-noise ratio.[9]

-

Experimental Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate key experimental workflows.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Cy5 acid, 1032678-07-1 | BroadPharm [broadpharm.com]

- 4. lumiprobe.com [lumiprobe.com]

- 5. omichem.com [omichem.com]

- 6. benchchem.com [benchchem.com]

- 7. bachem.com [bachem.com]

- 8. benchchem.com [benchchem.com]

- 9. Tips for Running a Successful Live Cell Imaging Experiment [moleculardevices.com]

A Technical Guide to the Photophysical Properties and Applications of CY5.5-COOH Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core photophysical properties of the near-infrared (NIR) fluorescent dye, CY5.5-COOH chloride. It includes a compilation of its quantum yield and extinction coefficient, detailed experimental protocols for their determination, and a representative experimental workflow for its application in in vivo cancer imaging.

Core Photophysical Data

The photophysical properties of cyanine (B1664457) dyes, including this compound, can vary based on their chemical environment, such as the solvent used, and their specific chemical structure (e.g., presence of sulfonate groups). The data presented below is a summary of values reported by various suppliers and literature sources.

| Property | Value | Notes |

| Molar Extinction Coefficient (ε) | 198,000 - 250,000 M⁻¹cm⁻¹ | Varies depending on the specific analog and measurement conditions. |

| Fluorescence Quantum Yield (Φ) | 0.09 - 0.28 | Dependent on the solvent and specific chemical form (e.g., free acid, NHS ester). |

| Excitation Maximum (λex) | ~673 - 675 nm | |

| Emission Maximum (λem) | ~694 - 710 nm |

Experimental Protocols

Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined using the Beer-Lambert law.

Materials:

-

This compound

-

High-purity solvent (e.g., Dimethyl sulfoxide (B87167) (DMSO), Methanol, or Phosphate-Buffered Saline (PBS))

-

Spectrophotometer

-

Calibrated cuvettes with a 1 cm path length

-

Analytical balance

Procedure:

-

Prepare a Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a precise volume of the chosen solvent to create a concentrated stock solution.

-

Prepare Serial Dilutions: Prepare a series of dilutions from the stock solution with known concentrations.

-

Measure Absorbance: For each dilution, measure the absorbance at the wavelength of maximum absorbance (λmax), which is approximately 675 nm for CY5.5.[1] A solvent-only sample should be used as a blank. Ensure that the absorbance values fall within the linear range of the spectrophotometer, typically between 0.1 and 1.0.

-

Plot and Calculate: Plot the absorbance at λmax against the molar concentration of the dye. According to the Beer-Lambert law (A = εbc, where A is absorbance, ε is the molar extinction coefficient, b is the path length in cm, and c is the concentration in mol/L), the slope of the resulting linear fit will be the molar extinction coefficient (ε) when the path length is 1 cm.

Determination of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process. The relative method involves comparing the fluorescence of the sample to a standard with a known quantum yield.

Materials:

-

This compound solution of known absorbance

-

A suitable quantum yield standard with a known quantum yield (e.g., Indocyanine Green in DMSO)

-

Fluorometer

-

Spectrophotometer

-

Cuvettes

Procedure:

-

Prepare Sample and Standard: Prepare dilute solutions of both the this compound sample and the quantum yield standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.

-

Measure Absorbance: Measure the absorbance of both the sample and the standard at the excitation wavelength.

-

Measure Fluorescence Spectra: Record the fluorescence emission spectra of both the sample and the standard using the same excitation wavelength and instrument settings.

-

Calculate Quantum Yield: The quantum yield of the sample (Φ_sample) can be calculated using the following equation:

Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

Where:

-

Φ_std is the quantum yield of the standard.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

If the same solvent is used for both sample and standard, the refractive index term cancels out.

-

Application in Cancer Imaging: An Experimental Workflow

CY5.5-COOH is frequently used as a fluorescent label for in vivo imaging studies due to its emission in the near-infrared window, which allows for deep tissue penetration and reduced autofluorescence.[2][3] A common application is the labeling of antibodies or other targeting moieties to visualize tumors.

The following diagram illustrates a typical experimental workflow for using a CY5.5-labeled antibody for in vivo tumor imaging.

References

- 1. Structure and properties of CY5.5-COOH Cyanine5.5-carboxylate - Technical Information - Chongqing Yusi Medicine Technology Co., Ltd. [en.yusiyy.com]

- 2. Visualizing cancer and response to therapy in vivo using Cy5.5-labeled factor VIIa and anti-tissue factor antibody - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lifetein.com [lifetein.com]

Navigating the Solubility of CY5.5-COOH Chloride: A Technical Guide for Researchers

An in-depth examination of the solubility characteristics of the non-sulfonated cyanine (B1664457) dye, CY5.5-COOH chloride, in dimethyl sulfoxide (B87167) (DMSO) and aqueous buffers. This guide provides researchers, scientists, and drug development professionals with essential quantitative data, detailed experimental protocols for solubility determination, and a practical workflow to ensure successful dissolution for bioconjugation and other applications.

This compound is a near-infrared (NIR) fluorescent dye widely utilized in bioimaging and labeling studies. As a non-sulfonated cyanine dye, its solubility profile is a critical factor for successful experimental outcomes. Proper dissolution is paramount to prevent dye aggregation, which can lead to fluorescence quenching and inaccurate results. This guide offers a comprehensive overview of its solubility in a common organic solvent and aqueous systems.

Core Solubility Profile

This compound, in line with other non-sulfonated cyanine dyes, exhibits high solubility in polar aprotic organic solvents and limited solubility in aqueous solutions. The primary approach for its use in biological applications involves initial dissolution in an organic solvent, such as DMSO, to create a concentrated stock solution, which is then diluted into the desired aqueous buffer for labeling reactions.

Quantitative Solubility Data

The following table summarizes the known solubility values for this compound in DMSO and water.

| Solvent | Solubility | Molar Concentration | Notes |

| Dimethyl Sulfoxide (DMSO) | ≥ 213 mg/mL | ≥ 344 mM | Data from product technical sheet. |

| Water | < 1 mg/L (< 0.001 mg/mL) | < 1 µM | Practically insoluble in aqueous solutions. |

Molecular Weight of this compound: 619.23 g/mol

Experimental Protocols for Solubility Determination

For researchers needing to determine the solubility of this compound in specific aqueous buffers not listed, the following "shake-flask" method coupled with UV-Vis spectrophotometry is a reliable approach.

I. Preparation of a Calibration Curve

-

Prepare a Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a known volume of DMSO to create a concentrated stock solution (e.g., 10 mM).

-

Serial Dilutions: Perform a series of dilutions of the stock solution using the desired aqueous buffer to prepare a set of standards with known concentrations.

-

Spectrophotometric Measurement: Measure the absorbance of each standard at the maximum absorption wavelength (λmax) of this compound (approximately 673-684 nm) using a UV-Vis spectrophotometer.

-

Plot the Curve: Plot the absorbance values against the corresponding concentrations to generate a calibration curve. The relationship should be linear, following the Beer-Lambert law.

II. Determination of Saturated Solubility

-

Prepare a Supersaturated Solution: Add an excess amount of this compound to a known volume of the desired aqueous buffer in a sealed vial.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. An orbital shaker or rotator is recommended.

-

Separation of Undissolved Solid: Centrifuge the suspension at high speed to pellet the undissolved dye. Carefully collect the supernatant, ensuring no solid particles are transferred. Filtration through a 0.22 µm syringe filter can also be used.

-

Quantification: Measure the absorbance of the clear supernatant using the UV-Vis spectrophotometer at the λmax.

-

Calculate Solubility: Use the equation from the linear regression of the calibration curve to determine the concentration of the dissolved dye in the supernatant. This concentration represents the saturated solubility of this compound in that specific buffer.

Visualization of Experimental Workflow

The following diagram illustrates the key steps for determining the solubility of this compound.

A Technical Guide to CY5.5-COOH Chloride in Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the applications and methodologies surrounding CY5.5-COOH chloride, a near-infrared (NIR) fluorescent dye integral to advanced biological research. This document provides a comprehensive overview of its properties, core applications, and detailed experimental protocols, designed to empower researchers in leveraging this powerful tool for their studies in diagnostics and drug development.

Core Principles of this compound

This compound is the carboxylic acid form of the cyanine (B1664457) dye, CY5.5. In this state, it is considered non-activated and can serve as a high-quality control or for instrument calibration in fluorescence-based experiments.[1] Its primary utility in research, however, lies in its potential for covalent labeling of biomolecules. The carboxylic acid group provides a handle for chemical activation, most commonly through conversion to an N-hydroxysuccinimide (NHS) ester, which readily reacts with primary amines on proteins, peptides, and other biomolecules to form stable amide bonds.[2][3][4]

The significance of CY5.5 dyes in biomedical research stems from their spectral properties. Emitting in the near-infrared spectrum, they are ideal for applications requiring deep tissue penetration and minimal background autofluorescence from biological samples.[5][6] This makes CY5.5-labeled molecules particularly valuable for in vivo imaging and other sensitive detection methods.[2][7]

Quantitative Data Summary

The spectral and physical properties of CY5.5 are critical for experimental design and data interpretation. The following table summarizes key quantitative data for CY5.5 dyes.

| Property | Value | References |

| Excitation Maximum (λex) | 675 - 684 nm | [8][9] |

| Emission Maximum (λem) | 694 - 710 nm | [8][10][11] |

| Molar Extinction Coefficient (ε) | ~190,000 - 250,000 M⁻¹cm⁻¹ | [3][12] |

| Quantum Yield (Φ) | ~0.2 - 0.28 | [7][8] |

| Molecular Weight (CY5.5-COOH) | ~619.2 g/mol | |

| Solubility | Good in organic solvents (DMSO, DMF) | [1] |

Key Research Applications

The versatility of CY5.5-COOH, once activated, allows for its use in a wide array of research applications.

-

Bioconjugation: The primary application is the covalent labeling of biomolecules. This includes:

-

In Vivo Imaging: CY5.5's NIR fluorescence is ideal for non-invasive imaging in small animal models.[2][6] This is extensively used in:

-

Oncology Research: To visualize tumor growth, metastasis, and response to therapy by labeling tumor-targeting antibodies or molecules.[13][15][16]

-

Drug Development: To study the biodistribution and pharmacokinetics of novel therapeutics.[2]

-

Neuroscience: For imaging and tracking neural processes and disease models.[12][17][18]

-

-

Flow Cytometry: CY5.5-labeled antibodies are used for the identification and quantification of specific cell populations based on the expression of cell surface or intracellular markers.[7]

Experimental Protocols

This section provides detailed methodologies for the key experiments involving this compound.

Activation of CY5.5-COOH to CY5.5-NHS Ester

This protocol describes the conversion of the inactive carboxylic acid to an amine-reactive NHS ester using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

Materials:

-

This compound

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or Sulfo-NHS

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0[19]

-

Reaction vials

-

Stir plate and stir bars

Procedure:

-

Prepare CY5.5-COOH Solution: Dissolve CY5.5-COOH in a minimal amount of anhydrous DMF or DMSO.

-

Prepare EDC and NHS Solutions: Immediately before use, prepare stock solutions of EDC and NHS in the Activation Buffer. It is crucial to use fresh solutions as EDC is susceptible to hydrolysis.[5]

-

Activation Reaction: a. In a reaction vial, add the CY5.5-COOH solution. b. Add a 2-10 fold molar excess of EDC and a 2-5 fold molar excess of NHS to the CY5.5-COOH solution.[20] c. Incubate the reaction mixture for 15-60 minutes at room temperature with continuous stirring.[20][21]

-

Use Immediately: The resulting CY5.5-NHS ester solution is now ready for conjugation to amine-containing biomolecules. It is recommended to use the activated dye immediately for the best results, as the NHS ester is susceptible to hydrolysis.

Labeling of Antibodies with CY5.5-NHS Ester

This protocol details the conjugation of the activated CY5.5-NHS ester to an antibody.

Materials:

-

CY5.5-NHS ester solution (from protocol 3.1)

-

Antibody to be labeled (in an amine-free buffer, e.g., PBS)

-

Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5[2]

-

Quenching Solution: 1 M Tris-HCl, pH 8.0, or hydroxylamine

-

Purification column (e.g., Sephadex G-25)

-

Stir plate and stir bars

Procedure:

-

Prepare Antibody Solution: Dissolve the antibody in the Reaction Buffer at a concentration of 2-10 mg/mL.[2] Buffers containing primary amines (e.g., Tris) must be avoided as they will compete for reaction with the NHS ester.

-

Conjugation Reaction: a. Slowly add the CY5.5-NHS ester solution to the antibody solution while stirring. A common starting molar ratio of dye to antibody is 10:1.[22] b. Incubate the reaction for 1-2 hours at room temperature with continuous stirring, protected from light.[21]

-

Quench Reaction: Add the Quenching Solution to a final concentration of 10-50 mM to stop the reaction by consuming any unreacted NHS ester.[19] Incubate for 15-30 minutes.

-

Purification: Separate the labeled antibody from the unreacted dye and byproducts using a gel filtration column (e.g., Sephadex G-25) equilibrated with an appropriate storage buffer (e.g., PBS).

-

Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and the excitation maximum of CY5.5 (around 675 nm).

Intracellular Staining for Flow Cytometry with a CY5.5-Labeled Antibody

This protocol outlines the steps for staining intracellular antigens for analysis by flow cytometry.

Materials:

-

Cells in suspension

-

CY5.5-labeled antibody

-

Phosphate-Buffered Saline (PBS)

-

Fixation Buffer: 1-4% paraformaldehyde in PBS

-

Permeabilization Buffer: PBS with 0.1-0.5% Saponin or Triton X-100

-

Flow Cytometry Staining Buffer: PBS with 1-2% BSA and 0.1% sodium azide

-

Flow cytometry tubes

-

Centrifuge

Procedure:

-

Cell Preparation: Harvest cells and wash them with PBS. Adjust the cell concentration to 1-5 x 10^6 cells/mL in Flow Cytometry Staining Buffer.

-

Fixation: Add 100 µL of the cell suspension to a flow cytometry tube. Add 100 µL of Fixation Buffer and incubate for 20 minutes at room temperature.

-

Wash: Add 1-2 mL of PBS, centrifuge at 300-400 x g for 5 minutes, and discard the supernatant.

-

Permeabilization: Resuspend the fixed cells in 100 µL of Permeabilization Buffer.

-

Staining: Add the predetermined optimal concentration of the CY5.5-labeled antibody to the permeabilized cells. Incubate for 30 minutes at 4°C in the dark.[8]

-

Wash: Add 1-2 mL of Permeabilization Buffer, centrifuge, and discard the supernatant. Repeat this wash step.

-

Resuspension: Resuspend the cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.

-

Analysis: Analyze the cells on a flow cytometer equipped with a laser and filter set appropriate for CY5.5 (e.g., 633 nm or 640 nm laser for excitation and a ~700 nm emission filter).

Visualizations

The following diagrams illustrate key workflows and concepts related to the use of this compound.

Caption: Workflow for the activation of CY5.5-COOH and conjugation to a biomolecule.

Caption: A typical workflow for in vivo imaging using a CY5.5-labeled probe.

Caption: Example of a signaling pathway that can be studied with a CY5.5-labeled ligand.

References

- 1. Intracellular Staining for Flow Cytometry Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 2. benchchem.com [benchchem.com]

- 3. usbio.net [usbio.net]

- 4. acebiolab.com [acebiolab.com]

- 5. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

- 6. lifetein.com [lifetein.com]

- 7. BestProtocols: Staining Intracellular Antigens for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]

- 8. biotium.com [biotium.com]

- 9. vectorlabs.com [vectorlabs.com]

- 10. researchgate.net [researchgate.net]

- 11. docs.aatbio.com [docs.aatbio.com]

- 12. Innovative Cyanine-Based Fluorescent Dye for Targeted Mitochondrial Imaging and Its Utility in Whole-Brain Visualization - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cyanine fluorochrome-labeled antibodies in vivo: assessment of tumor imaging using Cy3, Cy5, Cy5.5, and Cy7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. apexbt.com [apexbt.com]

- 15. Visualizing cancer and response to therapy in vivo using Cy5.5-labeled factor VIIa and anti-tissue factor antibody - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cy5.5-labeled Affibody molecule for near-infrared fluorescent optical imaging of epidermal growth factor receptor positive tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. In Vivo Spinal Distribution of Cy5.5 Fluorescent Dye after Injection via the Lateral Ventricle and Cisterna Magna in Rat Model - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. documents.thermofisher.com [documents.thermofisher.com]

- 20. benchchem.com [benchchem.com]

- 21. info.gbiosciences.com [info.gbiosciences.com]

- 22. Flow Cytometry Protocol | Abcam [abcam.com]

An In-depth Technical Guide to CY5.5 Carboxylic Acid for Researchers and Drug Development Professionals

An introduction to the core properties and applications of the near-infrared fluorescent dye, CY5.5 carboxylic acid, this guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its structure, characteristics, and utility in biological imaging and targeted therapies.

CY5.5 carboxylic acid is a near-infrared (NIR) fluorescent dye belonging to the cyanine (B1664457) family of synthetic polymethine dyes.[1] Its fluorescence in the NIR spectrum (typically with excitation around 675 nm and emission around 694-710 nm) makes it an invaluable tool for in vivo and in vitro imaging applications, as light in this region experiences reduced absorption and scattering by biological tissues, allowing for deeper tissue penetration and a higher signal-to-noise ratio.[2][3][4] The carboxylic acid functional group provides a reactive handle for covalent attachment to a wide array of biomolecules, including proteins, antibodies, peptides, and nanoparticles, enabling the creation of targeted fluorescent probes.[5]

Core Properties and Chemical Structure

CY5.5 carboxylic acid is characterized by a polymethine chain connecting two indolenine rings. This extended conjugated system is responsible for its near-infrared absorption and emission properties. The presence of a carboxylic acid group allows for its conjugation to primary amines on biomolecules through the formation of a stable amide bond, typically facilitated by carbodiimide (B86325) chemistry (e.g., using EDC and NHS).[2] While the free acid form is available, it is often converted to a more reactive N-hydroxysuccinimide (NHS) ester for more efficient labeling of amine-containing molecules.[6][7]

The non-sulfonated version of CY5.5 carboxylic acid exhibits good solubility in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF), but has limited aqueous solubility.[8] For reactions in aqueous buffers, the use of a co-solvent is often necessary.[2]

Quantitative Data Summary

For ease of comparison, the key quantitative properties of CY5.5 carboxylic acid and its NHS ester derivative are summarized in the table below. These values are representative and can vary slightly between different suppliers.

| Property | CY5.5 Carboxylic Acid | CY5.5 NHS Ester | Reference(s) |

| Excitation Maximum (λex) | ~673 - 684 nm | ~673 - 684 nm | [8][9] |

| Emission Maximum (λem) | ~707 - 710 nm | ~707 - 710 nm | [8][9] |

| Molar Extinction Coefficient (ε) | ~209,000 M⁻¹cm⁻¹ | ~198,000 - 209,000 M⁻¹cm⁻¹ | [8][9][10] |

| Fluorescence Quantum Yield (Φ) | ~0.2 | ~0.2 | [8][9] |

| Molecular Formula | C₄₀H₄₃ClN₂O₂ | C₄₄H₄₆N₃O₄ (representative) | [8][10] |

| Molecular Weight | ~619.23 g/mol | ~716.85 g/mol (representative) | [8][10] |

Experimental Protocols

Detailed methodologies are crucial for the successful application of CY5.5 carboxylic acid in research. Below are protocols for the activation of the carboxylic acid and its subsequent conjugation to a protein, as well as a general workflow for in vivo imaging.

Activation of CY5.5 Carboxylic Acid with EDC/NHS

This protocol describes the two-step process of activating CY5.5 carboxylic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysulfosuccinimide (NHS) to form a more stable amine-reactive NHS ester.

Materials:

-

CY5.5 carboxylic acid

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

-

N-hydroxysulfosuccinimide (NHS) or Sulfo-NHS

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

-

Reaction vessel protected from light

Procedure:

-

Dissolve CY5.5 Carboxylic Acid: Prepare a stock solution of CY5.5 carboxylic acid in anhydrous DMF or DMSO. The concentration will depend on the scale of the reaction.

-

Prepare EDC and NHS Solutions: Immediately before use, prepare fresh solutions of EDC and NHS in the Activation Buffer.

-

Activation Reaction: a. In a light-protected reaction vessel, add the CY5.5 carboxylic acid solution. b. Add the EDC solution to the reaction vessel, followed by the NHS solution. A typical molar ratio is a slight excess of EDC and NHS relative to the carboxylic acid (e.g., 1.2 equivalents of EDC and 1.5 equivalents of NHS). c. Allow the reaction to proceed at room temperature for 15-30 minutes with gentle stirring. This reaction forms the CY5.5-NHS ester.

Conjugation of Activated CY5.5 to a Protein

This protocol outlines the labeling of a protein with the freshly prepared CY5.5-NHS ester.

Materials:

-

Activated CY5.5-NHS ester solution (from the previous protocol)

-

Protein to be labeled (in an amine-free buffer, e.g., PBS)

-

Coupling Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Prepare Protein Solution: Dissolve the protein to be labeled in the Coupling Buffer at a concentration of 2-10 mg/mL. The buffer must be free of primary amines (e.g., Tris or glycine).

-

Conjugation Reaction: a. Slowly add the activated CY5.5-NHS ester solution to the protein solution while gently stirring. The molar ratio of dye to protein will need to be optimized for the specific protein but a starting point is often a 10-20 fold molar excess of the dye. b. Incubate the reaction for 1-2 hours at room temperature, protected from light.

-

Quench Reaction: Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM. This will react with any unreacted NHS-ester. Incubate for 30 minutes at room temperature.

-

Purification: Separate the CY5.5-labeled protein from unreacted dye and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).

In Vivo Imaging Workflow

The following is a generalized workflow for an in vivo imaging experiment using a CY5.5-labeled targeting molecule, such as an antibody or peptide.

Visualization of Biological Pathways and Processes

The unique properties of CY5.5 carboxylic acid and its derivatives make them powerful tools for visualizing and tracking dynamic biological processes.

Experimental Workflow: Targeted Cancer Cell Imaging

CY5.5 can be conjugated to antibodies or other targeting ligands to specifically label and visualize cancer cells that overexpress a particular surface receptor. This allows for the investigation of drug delivery mechanisms and the efficacy of targeted therapies.

References

- 1. Fluorescently Labeled PLGA Nanoparticles for Visualization In Vitro and In Vivo: The Importance of Dye Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Imaging GPCR internalization using near-infrared Nebraska red-based reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Distribution and accumulation of Cy5.5-labeled thermally cross-linked superparamagnetic iron oxide nanoparticles in the tissues of ICR mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Non-invasive imaging and quantification of EGFR kinase activation in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Nanoparticle-Based Combination Chemotherapy Delivery System for Enhanced Tumor Killing by Dynamic Rewiring of Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Visualization of the post-Golgi vesicle-mediated transportation of TGF-β receptor II by quasi-TIRFM - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Navigating the Biological Landscape of CY5.5-COOH Chloride: An In-Depth Technical Guide to Biocompatibility and Toxicity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CY5.5-COOH chloride, a near-infrared (NIR) cyanine (B1664457) dye, is a valuable tool in biomedical imaging and diagnostics. Its utility in preclinical and potentially clinical applications hinges on a thorough understanding of its biocompatibility and toxicity profile. This technical guide synthesizes the available scientific literature to provide a comprehensive overview of the biological safety of this compound and related cyanine dyes. While direct and extensive toxicological data for this compound is limited, this guide extrapolates from studies on closely related compounds and the broader class of cyanine dyes to offer insights into its potential biological interactions. This document is intended to inform researchers and drug development professionals on the current state of knowledge, highlight data gaps, and provide standardized protocols for further investigation.

Introduction to this compound

This compound is a member of the cyanine dye family, characterized by two nitrogen-containing heterocyclic rings linked by a polymethine chain. This structure is responsible for its strong light absorption and fluorescence in the near-infrared spectrum (approximately 675 nm excitation and 694 nm emission), a region where biological tissues have minimal autofluorescence and light scattering, allowing for deep tissue imaging. The carboxylic acid (-COOH) group provides a reactive handle for conjugation to various biomolecules, such as peptides, antibodies, and nanoparticles, enabling targeted imaging applications.

General Biocompatibility and Toxicity of Cyanine Dyes

The biocompatibility of cyanine dyes is a subject of ongoing research, with the general consensus being that they are relatively well-tolerated at the low concentrations typically used for in vivo imaging. Several review articles suggest that NIR cyanine dyes, when administered in appropriate doses for imaging, do not typically cause systemic toxicity in animal models.[1][2] They are often characterized as having low biological toxicity.[3][4]

However, it is crucial to recognize that the toxicity profile can be influenced by several factors:

-

Chemical Structure: Minor modifications to the dye's structure can significantly impact its biological activity and toxicity. For instance, some heptamethine cyanines like IR-780 and MHI-148 have been noted to exhibit toxic effects, although they are tolerated in mice.[2][5]

-

Dose and Concentration: As with any chemical compound, the dose determines the poison. While low concentrations for imaging may be safe, higher concentrations used for therapeutic applications, such as photodynamic therapy, are designed to be cytotoxic.

-

Conjugation: The molecule to which the cyanine dye is conjugated can alter its biodistribution, clearance, and toxicity profile.

-

Light Exposure: Some cyanine dyes exhibit phototoxicity, where their toxicity is enhanced upon exposure to light. This property is exploited in photodynamic therapy but needs to be considered in imaging applications.

The FDA-approved cyanine dye, Indocyanine Green (ICG), serves as a benchmark for the clinical safety of this class of compounds. ICG has a well-established safety profile, with side effects being rare, though possible.[6][7]

In Vitro Biocompatibility and Toxicity Data

Direct in vitro cytotoxicity data for unconjugated this compound is not extensively reported in the peer-reviewed literature. However, studies on related compounds and formulations provide some insights.

A study utilizing a cyanine dye-based assay to assess the biocompatibility of magnesium alloys observed a 25% reduction in cell viability when cells were exposed to the corrosion products of the alloy.[8] Another study on photoswitchable fluorescent probes (not this compound) reported significant cytotoxicity in HeLa and HepG2 cells at concentrations of 5 µM and above.[9]

Table 1: Summary of In Vitro Cytotoxicity Data for Cyanine Dyes and Related Compounds

| Compound/Formulation | Cell Line | Assay | Concentration | Observed Effect | Citation |

| Magnesium Alloy Corrosion Products | Not Specified | Cyanine Dye-Based Viability Assay | Not Specified | 25% decrease in cell viability | [8] |

| Photoswitchable Fluorophores (IndHPIs) | HeLa, HepG2 | Viability Assay | ≥ 5 µM | Significant cytotoxicity | [9] |

In Vivo Biocompatibility and Toxicity Data

Similar to the in vitro data, specific in vivo toxicity studies for this compound are scarce. Most available information comes from studies where Cy5.5 is used as a labeling agent for other molecules. In these cases, the focus is typically on the efficacy of the labeled molecule for imaging or therapy, with biocompatibility often being a secondary endpoint reported with limited detail.

For example, a study on a different cyanine dye, 3,3′-Di-(4-sulfobutyl)-1,1,1′,1′-tetramethyl-di-1H-benz[e]indocarbocyanine (DSS), for intraocular use in a rat model demonstrated good biocompatibility. While a temporary reduction in retinal function was observed, it was reversible.[10] Studies involving Cy5.5-conjugated molecules generally report good biocompatibility and low toxicity, but often lack detailed quantitative data.[11][12][13] One study on Cy5.5-conjugated superparamagnetic iron oxide nanoparticles noted slight pulmonary inflammation upon intratracheal instillation, but no toxicity was observed at concentrations below 1.8 mg/kg.

Table 2: Summary of In Vivo Toxicity Data for Cyanine Dyes and Conjugates

| Compound/Formulation | Animal Model | Route of Administration | Dose/Concentration | Observed Effect | Citation |

| DSS (Cyanine Dye) | Rat | Intravitreal Injection | 0.5% | Temporary, reversible reduction in retinal function | [10] |

| Cy5.5-conjugated SPIONs | Not Specified | Intratracheal Instillation | < 1.8 mg/kg | No toxicity observed; slight pulmonary inflammation |

Material Safety Data Sheet (MSDS) Information

A Material Safety Data Sheet for a structurally related compound, "Sulfo-cyanine-5-carboxylic acid," classifies it as not being a hazardous substance.[14] While an MSDS for this compound is available from commercial suppliers, publicly accessible, detailed toxicological data such as LD50 values are not readily found in the provided search results.[15][16] Researchers are strongly encouraged to obtain and review the specific MSDS from their supplier before handling this compound.

Experimental Protocols for Biocompatibility and Toxicity Assessment

The following are generalized, detailed protocols for key in vitro and in vivo assays that can be adapted to evaluate the biocompatibility and toxicity of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To assess the effect of this compound on the metabolic activity of a cell line, which is an indicator of cell viability.

Materials:

-

Cell line of interest (e.g., HeLa, HEK293, or a cell line relevant to the intended application)

-

Complete cell culture medium

-

This compound stock solution (dissolved in a biocompatible solvent like DMSO or PBS)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan (B1609692) Solubilization: Remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.

In Vivo Acute Systemic Toxicity Study

Objective: To evaluate the short-term systemic toxicity of this compound in a rodent model.

Materials:

-

Healthy, young adult mice or rats of a single strain

-

This compound formulation for injection (e.g., dissolved in sterile saline)

-

Appropriate caging and environmental controls

-

Calibrated scale for body weight measurement

Procedure:

-

Animal Acclimation: Acclimate animals to the housing conditions for at least one week prior to the study.

-

Dose Groups: Divide animals into several dose groups, including a vehicle control group. At least three dose levels of this compound should be tested.

-

Administration: Administer a single dose of the this compound formulation or vehicle control to each animal via the intended clinical route (e.g., intravenous injection).

-

Clinical Observations: Observe the animals for mortality, signs of toxicity (e.g., changes in behavior, appearance, respiration), and body weight changes at regular intervals (e.g., daily) for 14 days.

-

Necropsy and Histopathology: At the end of the 14-day observation period, euthanize all surviving animals. Perform a gross necropsy on all animals (including those that died during the study). Collect major organs (e.g., liver, kidneys, spleen, heart, lungs) for histopathological examination.

-

Data Analysis: Analyze data for mortality rates, changes in body weight, and any macroscopic or microscopic pathological findings.

Visualizations of Experimental Workflows and Pathways

To aid in the conceptual understanding of the evaluation process, the following diagrams illustrate key experimental workflows.

Caption: Workflow for In Vitro Cytotoxicity Assessment using the MTT Assay.

Caption: Workflow for In Vivo Acute Systemic Toxicity Study.

Conclusions and Future Directions

This compound is a promising agent for a variety of biomedical imaging applications. Based on the available literature for the broader class of cyanine dyes, it is generally considered to have a favorable biocompatibility profile at the low concentrations used for imaging. However, there is a clear and significant gap in the publicly available, direct toxicological data for this specific compound.

For researchers and drug development professionals, this necessitates a cautious approach. It is imperative to:

-

Conduct thorough, compound-specific biocompatibility and toxicity studies following standardized protocols, such as those outlined in this guide.

-

Not rely solely on the general safety profile of the cyanine dye class.

-

Carefully consider the dose, route of administration, and potential for phototoxicity in the context of the intended application.

Future research should focus on generating comprehensive in vitro and in vivo toxicity data for this compound to establish a clear safety profile and facilitate its translation into clinical applications. Studies investigating its potential for hemolysis, pyrogenicity, and immunogenicity would also be highly valuable. By systematically addressing these knowledge gaps, the scientific community can ensure the safe and effective use of this powerful imaging tool.

References

- 1. Near Infrared Heptamethine Cyanine Dye-Mediated Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. spiedigitallibrary.org [spiedigitallibrary.org]

- 3. Frontiers | Near-Infrared-II Cyanine/Polymethine Dyes, Current State and Perspective [frontiersin.org]

- 4. Near-Infrared-II Cyanine/Polymethine Dyes, Current State and Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. spiedigitallibrary.org [spiedigitallibrary.org]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. Indocyanine green - Wikipedia [en.wikipedia.org]

- 8. Investigation of a cyanine dye assay for the evaluation of the biocompatibility of magnesium alloys by direct and indirect methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. In vivo biocompatibility of a new cyanine dye for ILM peeling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | Near-infrared-dye labeled tumor vascular-targeted dimer GEBP11 peptide for image-guided surgery in gastric cancer [frontiersin.org]

- 13. A Cy5.5-labeled phage-displayed peptide probe for near-infrared fluorescence imaging of tumor vasculature in living mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. peptide.com [peptide.com]

- 15. This compound - TargetMol Chemicals Inc [bioscience.co.uk]

- 16. medchemexpress.com [medchemexpress.com]

CY5.5-COOH Chloride: An In-depth Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

Abstract

CY5.5-COOH chloride is a near-infrared (NIR) fluorescent dye widely utilized in bioimaging and diagnostic applications. Its utility is intrinsically linked to its stability under various experimental and storage conditions. This technical guide provides a comprehensive overview of the stability profile of this compound, detailing the optimal conditions for its storage and handling to ensure experimental reproducibility and efficacy. The document synthesizes available data on the impact of temperature, pH, and light on the dye's integrity and performance. Furthermore, it outlines detailed experimental protocols for assessing the stability of this compound, providing a framework for quality control and validation in research and development settings.

Introduction

Cyanine dyes, including this compound, are characterized by two nitrogen-containing heterocyclic rings linked by a polymethine chain. This structure is responsible for their strong light absorption and fluorescence in the near-infrared spectrum, a region advantageous for deep tissue imaging due to reduced autofluorescence from biological tissues. However, the conjugated polymethine chain is also susceptible to degradation, impacting the dye's fluorescent properties and, consequently, the reliability of experimental data. Understanding the factors that influence the stability of this compound is therefore of paramount importance for its effective application. This guide addresses the core requirements for maintaining the dye's stability and provides methodologies for its assessment.

Factors Affecting this compound Stability

The stability of this compound is influenced by several environmental factors. A qualitative summary of these factors is presented in Table 1.

Table 1: Qualitative Summary of Factors Affecting this compound Stability

| Factor | Effect on Stability |

| Temperature | Elevated temperatures accelerate the rate of thermal degradation. |

| pH | Generally stable in a pH range of 4-10.[1] Degrades in highly alkaline conditions. |

| Light | Susceptible to photobleaching upon prolonged exposure to light, especially high-intensity light. |

| Oxygen | The presence of oxygen can lead to photo-oxidation, a major pathway for photobleaching. |

| Solvent | The choice of solvent can impact solubility and stability. Protic solvents may facilitate hydrolytic degradation. |

Recommended Storage Conditions

To ensure the long-term stability and performance of this compound, it is imperative to adhere to the recommended storage conditions. The following table summarizes the optimal storage parameters for the dye in both solid form and as a stock solution.

Table 2: Recommended Storage Conditions for this compound

| Form | Storage Temperature | Duration | Additional Conditions |

| Solid | -20°C[2][3][4][5] | Up to 24 months[2][5] | Protect from light, desiccate[2][5] |

| Stock Solution | -80°C[6] | Up to 6 months[6] | Protect from light[6] |

| Stock Solution | -20°C[6] | Up to 1 month[6] | Protect from light[6] |

Note: For in vivo experiments, it is recommended to prepare the working solution freshly on the same day of use.[6] Transportation of the solid dye at room temperature for up to 3 weeks is generally acceptable.[2][4]

Experimental Protocols for Stability Assessment

The following protocols provide a framework for assessing the stability of this compound under various stress conditions. These methods can be adapted based on the specific requirements of the research or application.

Protocol for Assessing Thermal Stability by UV-Vis Spectroscopy

This protocol describes how to evaluate the thermal degradation of this compound by monitoring changes in its absorbance spectrum.

-

Preparation of this compound Solution:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, DMF) at a concentration of 10 mM.

-

Dilute the stock solution in the desired buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration with an absorbance maximum (around 675 nm) between 0.5 and 1.0.

-

-

Incubation at Elevated Temperatures:

-

Aliquot the this compound solution into several microcentrifuge tubes.

-

Incubate the tubes at different temperatures (e.g., 4°C, 25°C, 37°C, 50°C) in the dark for various time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours).

-

-

UV-Vis Spectroscopic Analysis:

-

At each time point, remove a tube from each temperature and allow it to cool to room temperature.

-

Measure the absorbance spectrum of the solution from 500 nm to 800 nm using a UV-Vis spectrophotometer.

-

Record the absorbance at the maximum wavelength (λmax).

-

-

Data Analysis:

-

Plot the absorbance at λmax as a function of time for each temperature.

-

Calculate the percentage of remaining dye at each time point relative to the initial absorbance (t=0).

-

The degradation can be modeled using kinetic equations (e.g., first-order kinetics) to determine the degradation rate constant (k) at each temperature.

-

Protocol for Assessing pH Stability by HPLC

This protocol details the use of High-Performance Liquid Chromatography (HPLC) to monitor the degradation of this compound at different pH values.

-

Preparation of Buffers and Sample Solutions:

-

Prepare a series of buffers with different pH values (e.g., pH 3, 5, 7, 9, 11).

-

Prepare a stock solution of this compound in an appropriate organic solvent (e.g., DMSO).

-

Dilute the stock solution in each buffer to a final concentration suitable for HPLC analysis.

-

-

Incubation:

-

Incubate the sample solutions at a constant temperature (e.g., 25°C or 37°C) in the dark.

-

Take aliquots at various time intervals (e.g., 0, 1, 6, 12, 24, 48 hours).

-

-

HPLC Analysis:

-

HPLC System: A standard HPLC system with a C18 reversed-phase column and a UV-Vis or fluorescence detector.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).

-

Detection: Monitor the elution profile at the maximum absorbance wavelength of CY5.5-COOH (around 675 nm).

-

Inject the aliquots from the stability study onto the HPLC column.

-

-

Data Analysis:

-

Integrate the peak area of the intact this compound.

-

Plot the peak area as a function of time for each pH.

-

Calculate the percentage of remaining dye at each time point.

-

Determine the degradation rate constant at each pH by fitting the data to an appropriate kinetic model.

-

Identify any new peaks that appear in the chromatogram, which may correspond to degradation products.

-

Visualizations

The following diagrams illustrate the key factors influencing the stability of this compound and a general workflow for its stability assessment.

Caption: Factors influencing the stability of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Degradation kinetics of indocyanine green in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cyanine fluorophore derivatives with enhanced photostability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. spiedigitallibrary.org [spiedigitallibrary.org]

- 6. Photostability and thermal stability of indocyanine green - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to CY5.5-COOH Chloride for Deep Tissue Imaging

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of CY5.5-COOH chloride, a near-infrared (NIR) fluorescent dye, and its application in deep tissue imaging. We will delve into its physicochemical properties, provide detailed experimental protocols for its use, and explore its application in visualizing key biological pathways.

Core Properties of this compound

This compound is a cyanine (B1664457) dye valued for its fluorescence emission in the near-infrared spectrum, a region where biological tissues exhibit minimal absorbance and autofluorescence. This characteristic allows for deeper tissue penetration of light and a higher signal-to-background ratio, making it an ideal probe for in vivo imaging studies.[1][2] The carboxylic acid group provides a versatile handle for conjugation to a wide array of biomolecules.[3]

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound and its derivatives, crucial for experimental design and data interpretation.

| Property | Value | Notes |

| Excitation Maximum (λex) | ~675 - 684 nm | [4][5][6] |

| Emission Maximum (λem) | ~694 - 710 nm | [4][5][6] |

| Molar Extinction Coefficient (ε) | 198,000 cm⁻¹M⁻¹ | [4][5] |

| Quantum Yield (Φ) | 0.2 | [5] |

| Molecular Weight | 619.23 g/mol | [4][7] |

| Solubility | Soluble in organic solvents (DMSO, DMF), poorly soluble in water. | [4][6] |

Experimental Protocols

The carboxylic acid group of CY5.5-COOH is typically activated to an N-hydroxysuccinimide (NHS) ester for efficient conjugation to primary amines on biomolecules such as proteins, antibodies, and peptides.

General Workflow for Biomolecule Conjugation

The following diagram illustrates the general workflow for labeling a biomolecule with CY5.5-NHS ester.

References

- 1. meridian.allenpress.com [meridian.allenpress.com]

- 2. mcb.berkeley.edu [mcb.berkeley.edu]

- 3. researchgate.net [researchgate.net]

- 4. Quantitative fluorescent profiling of VEGFRs reveals tumor cell and endothelial cell heterogeneity in breast cancer xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lumiprobe.com [lumiprobe.com]

- 6. Structure and properties of CY5.5-COOH Cyanine5.5-carboxylate - Technical Information - Chongqing Yusi Medicine Technology Co., Ltd. [en.yusiyy.com]

- 7. Cy5.5-cooh | C40H43ClN2O2 | CID 138112605 - PubChem [pubchem.ncbi.nlm.nih.gov]

CY5.5-COOH Chloride: A Technical Guide to a Near-Infrared Fluorescent Probe for Researchers and Drug Development Professionals

Introduction: CY5.5-COOH chloride is a near-infrared (NIR) fluorescent dye that has emerged as a critical tool in biomedical research and drug development. Its exceptional spectral properties, including a narrow absorption spectrum, high sensitivity, and stability, make it an ideal candidate for a wide range of applications, particularly in bioimaging and disease diagnosis.[1][2][3][4] This technical guide provides an in-depth overview of this compound, including its physicochemical properties, detailed experimental protocols for its use, and its application in tracking biological pathways.

Core Properties of this compound

This compound is a member of the cyanine (B1664457) dye family, characterized by two nitrogen atoms connected by a polymethine bridge.[5] This structure is responsible for its fluorescence in the NIR spectrum, a region advantageous for in vivo imaging due to reduced background autofluorescence and deeper tissue penetration compared to visible light fluorophores.[6] The carboxylic acid group provides a reactive handle for covalent conjugation to various biomolecules.[7]

Quantitative Data Summary

The photophysical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Chemical Formula | C₄₀H₄₃ClN₂O₂ | [8] |

| Molecular Weight | 619.2 g/mol | [8] |

| Excitation Maximum (λex) | ~675 nm | [9][10] |

| Emission Maximum (λem) | ~694-710 nm | [1][2][9][10] |

| Molar Extinction Coefficient (ε) | ~198,000 - 250,000 M⁻¹cm⁻¹ | [9][11] |

| Fluorescence Quantum Yield (Φ) | ~0.2 | [12] |

| Solubility | Soluble in organic solvents (DMSO, DMF, Methanol); Limited aqueous solubility | [7][12] |

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound. The following sections provide step-by-step protocols for common experimental procedures.

Bioconjugation of this compound to Proteins (e.g., Antibodies)

This protocol outlines the covalent labeling of proteins through the reaction of the carboxylic acid group of the dye with primary amines on the protein. This method typically requires activation of the carboxylic acid to an N-hydroxysuccinimide (NHS) ester.

Materials:

-

This compound

-

Antibody or protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.4)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

1 M Sodium Bicarbonate

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

-

Quencher reagent (e.g., hydroxylamine)

Procedure:

-

Antibody Preparation:

-

Activation of this compound (Preparation of CY5.5-NHS ester):

-

Dissolve this compound, EDC, and NHS in anhydrous DMF or DMSO. The molar ratio of CY5.5-COOH:EDC:NHS should be approximately 1:1.2:1.2.

-

Allow the reaction to proceed for 1-2 hours at room temperature in the dark to form the CY5.5-NHS ester.

-

-

Conjugation Reaction:

-

Add the activated CY5.5-NHS ester solution to the pH-adjusted antibody solution. The optimal molar ratio of dye to protein is typically around 10:1.[5]

-

Incubate the reaction mixture for 1-2 hours at room temperature in the dark with gentle stirring.

-

-

Quenching and Purification:

-

Add a quencher reagent to stop the reaction.

-

Purify the CY5.5-labeled antibody from unconjugated dye using a size-exclusion chromatography column equilibrated with PBS. The labeled antibody will elute first.

-

-

Characterization:

-

Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~675 nm (for CY5.5).

-

Bioconjugation of this compound to Peptides

This protocol details the labeling of a peptide with a primary amine (e.g., on a lysine (B10760008) residue or the N-terminus).

Materials:

-

This compound

-

Peptide with a primary amine

-

Activation reagents (EDC and NHS)

-

Anhydrous DMF or DMSO

-

Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5)

-

Reverse-phase high-performance liquid chromatography (RP-HPLC) system

Procedure:

-

Peptide Preparation:

-

Dissolve the peptide in the reaction buffer.

-

-

Activation of this compound:

-

Follow the same activation procedure as described for protein conjugation to generate the CY5.5-NHS ester.

-

-

Conjugation Reaction:

-

Add the activated CY5.5-NHS ester to the peptide solution. A molar excess of the dye is typically used.

-

Incubate the reaction for 2-4 hours at room temperature in the dark.

-

-

Purification:

-

Purify the CY5.5-labeled peptide using RP-HPLC to separate it from unreacted dye and peptide.

-

-

Verification:

-

Confirm the identity and purity of the labeled peptide using mass spectrometry.

-

In Vivo Near-Infrared Fluorescence (NIRF) Imaging

This protocol provides a general workflow for in vivo imaging in a small animal model using a CY5.5-labeled probe.

Materials:

-

CY5.5-labeled targeting probe (e.g., antibody or peptide)

-

Animal model (e.g., mouse with a tumor xenograft)

-

In vivo imaging system with appropriate NIR filters (Excitation: ~675 nm, Emission: ~700-720 nm)

-

Anesthesia

Procedure:

-

Animal Preparation:

-

Anesthetize the animal.

-

-

Probe Administration:

-

Inject the CY5.5-labeled probe intravenously (e.g., via tail vein). The dosage will depend on the specific probe and target.

-

-

Image Acquisition:

-

Ex Vivo Imaging:

-

At the final time point, euthanize the animal and excise the tumor and major organs for ex vivo imaging to confirm the in vivo signal distribution.[13]

-

-

Data Analysis:

-

Quantify the fluorescence intensity in the regions of interest (e.g., tumor and surrounding tissue) to determine the tumor-to-background ratio.[10]

-

Visualization of Pathways and Workflows

Graphical representations are invaluable for understanding complex biological processes and experimental designs. The following diagrams were generated using Graphviz (DOT language).

Targeted Imaging of Tumor Vasculature

CY5.5-labeled probes, such as the GX1 peptide, can be used to target the tumor vasculature, a key process in tumor growth and metastasis known as angiogenesis.[10][13] The following diagram illustrates the general principle of using a CY5.5-conjugated ligand to target a receptor on tumor endothelial cells.

Experimental Workflow for Probe Development and In Vivo Imaging

The development and application of a CY5.5-based imaging probe involves a multi-step process, from initial bioconjugation to final in vivo evaluation. The following workflow diagram outlines these key stages.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.cn [medchemexpress.cn]

- 3. This compound (Cyanine 5.5 carboxylic acid chloride) | Fluorescent Dye | 2410537-32-3 | Invivochem [invivochem.com]

- 4. This compound - TargetMol Chemicals Inc [bioscience.co.uk]

- 5. medchemexpress.com [medchemexpress.com]

- 6. lifetein.com [lifetein.com]

- 7. Structure and properties of CY5.5-COOH Cyanine5.5-carboxylate - Technical Information - Chongqing Yusi Medicine Technology Co., Ltd. [en.yusiyy.com]

- 8. Cy5.5-cooh | C40H43ClN2O2 | CID 138112605 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Cy5.5-Single-chain Cys-tagged vascular endothelial growth factor-121 - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Cy5.5-Cyclo(CGNSNPKSC) - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. omichem.com [omichem.com]

- 12. lumiprobe.com [lumiprobe.com]

- 13. A Cy5.5-labeled phage-displayed peptide probe for near-infrared fluorescence imaging of tumor vasculature in living mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note and Protocol: Conjugation of CY5.5 NHS Ester to Antibodies

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the covalent conjugation of the near-infrared (NIR) fluorescent dye, Cyanine5.5 (CY5.5), to antibodies. CY5.5 is a bright and photostable dye with excitation and emission maxima around 675 nm and 694 nm, respectively, making it ideal for a variety of applications including in vivo imaging, fluorescence microscopy, and flow cytometry.[1][2] The near-infrared properties of CY5.5 allow for deep tissue penetration with minimal autofluorescence from biological tissues.[]

This protocol focuses on the use of CY5.5 N-hydroxysuccinimide (NHS) ester, a popular amine-reactive derivative for labeling antibodies.[4][5] The NHS ester reacts with primary amines (e.g., on lysine (B10760008) residues) on the antibody to form a stable amide bond.[][7] This method is widely used due to its efficiency and the stability of the resulting conjugate.[][8] While other reactive forms of CY5.5 exist, the NHS ester chemistry is the most common and well-documented for antibody labeling.[4]

Materials and Equipment

Reagents

-

Antibody of interest (purified, in an amine-free buffer)

-

CY5.5 NHS Ester

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Reaction Buffer: 100 mM Sodium Bicarbonate buffer, pH 8.5-9.5[9] or 50mM Sodium Phosphate buffer, pH 7.2-8.0[10]

-

Purification/Storage Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4

-

Quenching Reagent (optional): 1 M Tris-HCl, pH 8.0 or 10 mM Cysteine[]

-

Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)[12] or Dialysis tubing (MWCO 10-14 kDa)

Equipment

-

Microcentrifuge

-

Pipettes and tips

-

Spectrophotometer (for measuring absorbance)

-

Vortex mixer

-

Reaction tubes

-

Collection tubes

Experimental Protocols

Antibody Preparation